4-Benzyl-6-chloro-2-cyclopropylpyrimidine
Overview
Description
4-Benzyl-6-chloro-2-cyclopropylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a benzyl group at position 4, a chlorine atom at position 6, and a cyclopropyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-chloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines .
Scientific Research Applications
4-Benzyl-6-chloro-2-cyclopropylpyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Chemical Research: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-6-chloro-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Benzyl-6-chloro-2-phenylpyrimidine: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
4-Benzyl-6-chloro-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-benzyl-6-chloro-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOUXKBUGXVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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